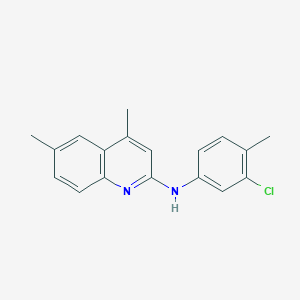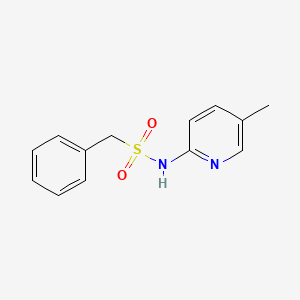![molecular formula C20H24N6O B5646250 1-(3-methylbenzoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5646250.png)
1-(3-methylbenzoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The introduction of compounds with complex structures like "1-(3-methylbenzoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine" often stems from the pursuit of new materials with unique biological or physical properties. These compounds are typically designed to interact with specific biological targets or to exhibit desirable physical or chemical behaviors.
Synthesis Analysis
The synthesis of complex compounds involving piperidine and pyrazole moieties generally involves multi-step organic reactions, including reductive amination, amide hydrolysis, and N-alkylation steps. For example, a robust three-step synthesis process has been reported for the synthesis of a key intermediate in the production of Crizotinib, highlighting the importance of optimizing conditions for successful scale-up (Fussell et al., 2012).
Molecular Structure Analysis
Molecular structure investigations, such as X-ray crystallography combined with Hirshfeld and DFT calculations, provide detailed insights into the geometry, intermolecular interactions, and electronic properties of compounds. These analyses reveal the dominant interactions within the molecular packing and contribute to understanding the compound's stability and reactivity (Shawish et al., 2021).
Propiedades
IUPAC Name |
(3-methylphenyl)-[4-[4-methyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-15-5-3-6-17(13-15)20(27)25-11-7-16(8-12-25)19-23-22-18(24(19)2)14-26-10-4-9-21-26/h3-6,9-10,13,16H,7-8,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOSWOQDXDMOAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)C3=NN=C(N3C)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzoyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-2-methyl-N-{rel-(3R,4S)-1-[(3-methyl-2-pyrazinyl)methyl]-4-propyl-3-pyrrolidinyl}propanamide hydrochloride](/img/structure/B5646185.png)


![5-(2,3-dihydro-1H-inden-1-ylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5646221.png)
![5,6-dimethyl-2-{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}-3(2H)-pyridazinone](/img/structure/B5646225.png)


![3-(cyclopropylmethyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B5646236.png)
![2-[4-(2,4-difluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5646241.png)

![6-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B5646248.png)
![N,1-dimethyl-N-[4-(methylthio)benzyl]-4-piperidinamine](/img/structure/B5646251.png)
![(3R*,4S*)-1-[4-(morpholin-4-ylcarbonyl)benzoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5646268.png)